molecular formula C10H6FNO2 B12111913 8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B12111913
M. Wt: 191.16 g/mol
InChI Key: ZWQNFMZEELULAO-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the reaction of 8-fluoroquinoline with appropriate reagents to introduce the oxo and carbaldehyde functionalities. One common method involves the use of fluorinated quinoline derivatives, which are then subjected to oxidation and formylation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available fluorinated quinoline precursors. The reactions are typically carried out in large-scale reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the oxo group to hydroxyl.

    Substitution: Nucleophilic substitution reactions at the fluorine position.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s fluorine atom plays a crucial role in its binding affinity and specificity .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom also influences the compound’s electronic properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials .

Properties

IUPAC Name

8-fluoro-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQNFMZEELULAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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